
Thioinosinic acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Thioinosinic acid can be synthesized through the phosphorylation of thioinosine. The process involves the reaction of thioinosine with phosphoric acid under controlled conditions to yield this compound . The reaction typically requires a catalyst and is conducted at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of thioinosine and phosphoric acid into the reactor, where the reaction takes place under controlled conditions. The product is then purified through crystallization and filtration to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Thioinosinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolic functions and therapeutic applications.
Common Reagents and Conditions:
Substitution: Substitution reactions involving this compound typically occur in the presence of nucleophiles such as ammonia or amines.
Major Products Formed: The major products formed from these reactions include various thiopurine metabolites, which are crucial for the compound’s biological activity and therapeutic effects .
科学的研究の応用
Antiviral Activity
Recent studies have highlighted TIA's antiviral properties, particularly against SARS-CoV-2. Research indicates that TIA exhibits significant in vitro activity against this virus, reducing viral loads in infected mouse models.
- Case Study : In a study involving a library of compounds screened for antiviral activity, TIA was identified as one of the promising candidates. It demonstrated a half-maximal effective concentration (EC50) ranging from 1 μM to 7 μM against SARS-CoV-2 in Vero cell lines, with notable efficacy in reducing lung viral titers in treated mice .
Study | Virus | EC50 (μM) | Effect on Viral Load |
---|---|---|---|
Study 1 | SARS-CoV-2 | 1 - 7 | Significant reduction in lung titers |
Immunosuppressive Therapy
TIA is primarily used as part of thiopurine therapy for autoimmune diseases such as inflammatory bowel disease (IBD). Its role in modulating immune responses makes it valuable for managing conditions characterized by excessive immune activation.
- Case Study : A meta-analysis examined the relationship between thiopurine metabolites, including TIA, and drug toxicity. The findings suggested that therapeutic drug monitoring (TDM) could optimize dosing to minimize adverse effects while maximizing therapeutic efficacy .
Condition | Therapeutic Use | Outcome |
---|---|---|
Inflammatory Bowel Disease | Immunosuppression | Improved management with TDM |
Pharmacogenetics and Drug Monitoring
Pharmacogenetic factors significantly influence the metabolism of thiopurines, including TIA. Understanding these factors can help tailor treatments to individual patient needs, enhancing efficacy while reducing toxicity.
- Case Study : A review emphasized the importance of pharmacogenetic testing in optimizing thiopurine therapy. By assessing variations in metabolism genes, clinicians can adjust dosages based on metabolite levels, including TIA, to prevent adverse reactions .
Pharmacogenetic Factor | Impact on Therapy |
---|---|
TPMT Variants | Adjusted dosing strategies |
作用機序
Thioinosinic acid exerts its effects by inhibiting the synthesis of nucleic acids. It is incorporated into DNA and RNA, leading to the disruption of nucleotide and protein synthesis . This inhibition ultimately results in the suppression of lymphocyte proliferation, which is essential for its immunosuppressive properties . The molecular targets of this compound include enzymes involved in purine metabolism, such as inosine monophosphate dehydrogenase .
類似化合物との比較
Inosinic Acid: Inosinic acid is a nucleotide that serves as a precursor for the synthesis of adenosine monophosphate and guanosine monophosphate.
Thioinosine: Thioinosine is the nucleoside form of thioinosinic acid and is used in the synthesis of this compound.
Azathioprine: Azathioprine is a prodrug that is metabolized to this compound and other thiopurine metabolites.
Uniqueness: this compound is unique due to its sulfur-containing purine ring, which distinguishes it from other nucleotides. This structural feature is crucial for its biological activity and therapeutic effects .
生物活性
Thioinosinic acid (6-thioinosine phosphate) is a purine nucleotide derivative that plays a significant role in the biological activity of various therapeutic agents, particularly in the context of immunosuppression and antiviral therapy. This article explores its synthesis, biological effects, and clinical implications based on diverse research findings.
This compound is primarily synthesized from 6-mercaptopurine (6-MP) through the action of hypoxanthine-guanine phosphoribosyltransferase (HPRT). Once formed, it serves as an active metabolite that contributes to the pharmacological effects of azathioprine, a widely used immunosuppressant. The conversion of 6-MP to this compound is crucial for its cytotoxic effects against rapidly dividing cells, such as those found in leukemia and other malignancies .
Biological Activity
This compound exhibits several biological activities that are relevant to its therapeutic applications:
- Antileukemic Activity : It has been shown to exert cytotoxic effects on leukemic cells, making it an important component in the treatment protocols for certain types of leukemia. Its efficacy is linked to its ability to inhibit de novo purine synthesis, thereby affecting cell proliferation .
- Immunosuppressive Effects : As a metabolite of azathioprine, this compound contributes to immunosuppression, which is beneficial in preventing organ transplant rejection and treating autoimmune diseases. Studies have demonstrated its role in modulating lymphocyte activity, crucial for maintaining immune tolerance .
- Antiviral Properties : Recent studies have highlighted this compound's potential as an antiviral agent. It has shown significant activity against SARS-CoV-2 in vitro and in vivo, reducing viral loads in infected mouse models. The compound was administered at a dosage of 5 mg/kg, resulting in a marked decrease in lung viral titers compared to control groups .
Table 1: Summary of Biological Activities of this compound
Activity | Mechanism | Clinical Relevance |
---|---|---|
Antileukemic | Inhibits purine synthesis; induces cytotoxicity | Treatment for leukemia and other malignancies |
Immunosuppression | Modulates lymphocyte function | Prevents transplant rejection; treats autoimmune diseases |
Antiviral | Reduces viral replication; affects viral load | Potential treatment for viral infections like SARS-CoV-2 |
Case Studies
- Renal Transplant Recipients : A study assessed this compound levels in lymphocytes from renal transplant patients after azathioprine administration. Results indicated a mean concentration of 110 ng per 5 x 10^6 lymphocytes, demonstrating its active metabolism and relevance in monitoring drug efficacy .
- SARS-CoV-2 Infection Model : In a controlled experiment using mice infected with SARS-CoV-2, this compound significantly reduced virus titers in lung tissues. The study provided evidence supporting its potential use as an antiviral treatment, especially during the ongoing pandemic .
特性
IUPAC Name |
[3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRFOXLVOKTUTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O7PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53-83-8 | |
Record name | Thioinosinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。